2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a complex organic compound with a unique structure that includes a pyridazinone core, a furan ring, and a tetrahydropyran moiety
Preparation Methods
The synthesis of 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of the furan ring: The furan ring can be introduced via a condensation reaction with furfural or its derivatives.
Attachment of the tetrahydropyran moiety: This step involves the reaction of the intermediate with a tetrahydropyran derivative, often under acidic or basic conditions to facilitate the formation of the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide can be compared with other similar compounds, such as:
- 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(1H-1,2,4-triazol-3-yl)acetamide
- 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25N3O5 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide |
InChI |
InChI=1S/C23H25N3O5/c1-29-18-6-4-17(5-7-18)23(10-13-30-14-11-23)16-24-21(27)15-26-22(28)9-8-19(25-26)20-3-2-12-31-20/h2-9,12H,10-11,13-16H2,1H3,(H,24,27) |
InChI Key |
QWUSGQIPUWSMRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.